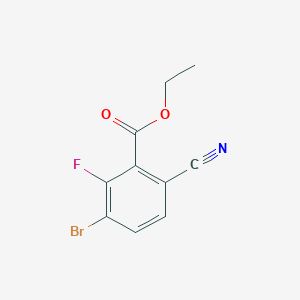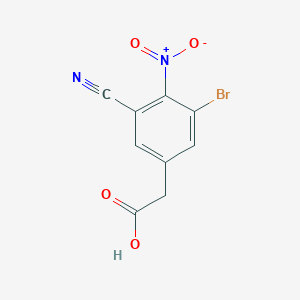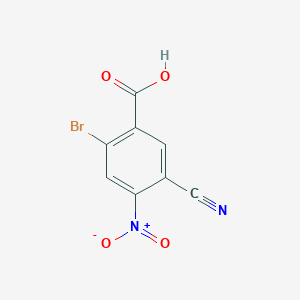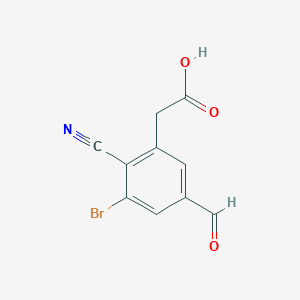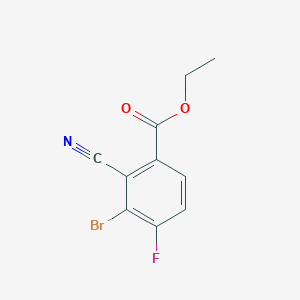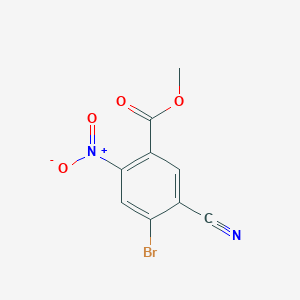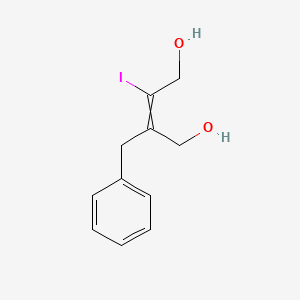
Methyl 2-bromo-3-cyano-5-(difluoromethyl)phenylacetate
Vue d'ensemble
Description
Methyl 2-bromo-3-cyano-5-(difluoromethyl)phenylacetate (MBDCFPA) is a brominated organofluorine compound with a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of lab experiments and can be used to synthesize a range of derivatives with special properties.
Applications De Recherche Scientifique
Methyl 2-bromo-3-cyano-5-(difluoromethyl)phenylacetate is a versatile compound with a wide range of applications in scientific research. It has been used to synthesize a range of derivatives with special properties, such as fluorescent probes, inhibitors, and substrates. It has also been used in the synthesis of a range of organofluorine compounds, including halogenated organofluorines, and has been used in the study of the structure-activity relationship of fluorinated molecules.
Mécanisme D'action
The mechanism of action of Methyl 2-bromo-3-cyano-5-(difluoromethyl)phenylacetate is not fully understood. However, it is believed that the compound interacts with a range of proteins and enzymes, which can result in a range of biochemical and physiological effects.
Biochemical and Physiological Effects
Methyl 2-bromo-3-cyano-5-(difluoromethyl)phenylacetate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids and lipids, which can result in decreased levels of cholesterol and triglycerides. It has also been shown to inhibit the activity of enzymes involved in the synthesis of prostaglandins, which can result in decreased inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Methyl 2-bromo-3-cyano-5-(difluoromethyl)phenylacetate in lab experiments include its low cost and ease of synthesis. It is also a versatile compound, with a wide range of applications in scientific research. The limitations of using Methyl 2-bromo-3-cyano-5-(difluoromethyl)phenylacetate in lab experiments include its limited availability, as it is not widely available commercially.
Orientations Futures
There are a number of potential future directions for research involving Methyl 2-bromo-3-cyano-5-(difluoromethyl)phenylacetate. These include further research into its mechanism of action, the development of new derivatives with special properties, and the exploration of new applications in scientific research. Additionally, further research into the biochemical and physiological effects of Methyl 2-bromo-3-cyano-5-(difluoromethyl)phenylacetate could lead to new therapeutic applications.
Propriétés
IUPAC Name |
methyl 2-[2-bromo-3-cyano-5-(difluoromethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF2NO2/c1-17-9(16)4-6-2-7(11(13)14)3-8(5-15)10(6)12/h2-3,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMKRHZSTSDJNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=CC(=C1)C(F)F)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




